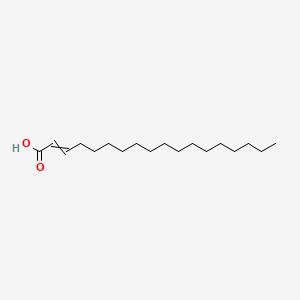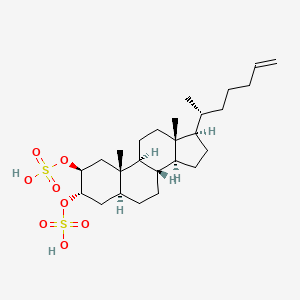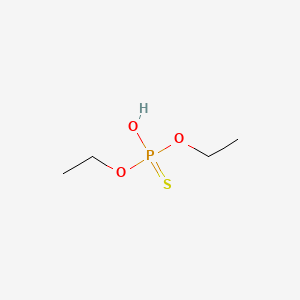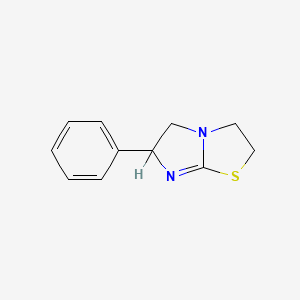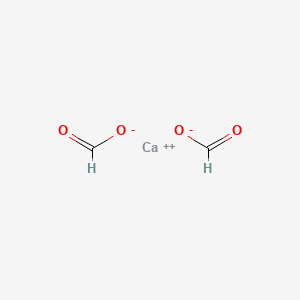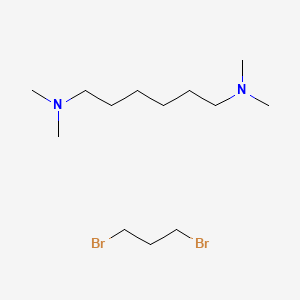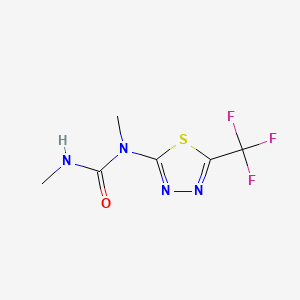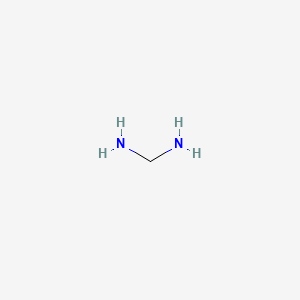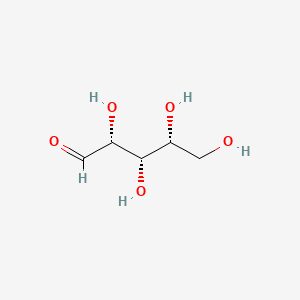
DL-Xylose
Overview
Description
DL-Xylose is a sugar molecule that is widely used in scientific research. It has a wide range of applications and is a popular choice for laboratory experiments due to its biochemical and physiological effects.
Scientific Research Applications
Bioconversion of Lignocellulose : DL-Xylose is a significant component in lignocellulosic feedstocks. Research has focused on improving its utilization for cost-effective bioconversion. An example is the metabolic engineering of Saccharomyces cerevisiae to overexpress xylose isomerase, leading to increased xylose consumption and ethanol production (Zhou et al., 2012).
Properties in Yeast : Studies have investigated the properties of enzymes like xylose reductase in yeasts like Pichia stipitis, which are known for fermenting xylose into ethanol. Such research provides insights into the biochemical pathways and potential applications in biofuel production (Verduyn et al., 1985).
Synthesis of Sugars : this compound has been synthesized through chemical processes, as demonstrated in a study on the total synthesis of dl-lyxose and this compound. This has implications for the production of sugars for various industrial applications (Iwashige, 1961).
Fermentation by Genetically Engineered Organisms : Research has focused on fermenting xylose using genetically engineered bacteria and yeast. For example, Zymomonas mobilis has been genetically engineered to express a xylose metabolic pathway, showing potential for scale-up in fermentations (Jeffries & Himmel, 1998).
Lipid Production in Oleaginous Yeasts : Oleaginous yeasts capable of utilizing xylose have been studied for their potential in producing microbial lipids, which could be used in biodiesel production or as cocoa butter substitutes (Pan et al., 2009).
Production of Value-added Products : A study focused on the bioconversion of xylose to pullulan, a polysaccharide used in various industries. It highlighted the effects of factors like DL-dithiothreitol and pH on pullulan production, demonstrating xylose's potential in biotransformation processes (Chen et al., 2014).
Crystallization and Solid-State Properties : Research on xylose's crystallization behavior and crystallographic properties has implications for its use in low-calorie foods and pharmaceutical formulations, where it acts as an alternative sweetener or excipient (Tyson et al., 2022).
Nanofiltration for Sugar Separation : Nanofiltration has been explored as a method to separate xylose from glucose, a key step in processes like xylitol production. Studies have shown that this separation is feasible, highlighting the potential for using membrane technologies in sugar processing (Sjöman et al., 2007).
Mechanism of Action
Target of Action
DL-Xylose, also known as aldehydo-D-xylose, is a monosaccharide of the aldopentose type . It primarily targets enzymes involved in the metabolism of xylose, such as xylose reductase (XR) and xylitol dehydrogenase (XDH) . These enzymes play a crucial role in the conversion of xylose into xylitol and other metabolites .
Mode of Action
This compound interacts with its target enzymes, XR and XDH, to initiate the metabolic process . The uptake of this compound activates the related metabolic pathway, leading to the expression of XR and XDH . XR reduces xylose to xylitol, which is then oxidized by XDH to xylulose . This process involves the conversion of apoenzyme into holoenzyme through binding with NADPH and NADH .
Biochemical Pathways
This compound is metabolized through two primary pathways: the phosphoketolase pathway and the pentose phosphate (PP)/glycolytic pathway . In the phosphoketolase pathway, this compound is converted into acetate, formate, and ethanol . In the PP/glycolytic pathway, this compound is converted into L-lactate . The metabolism of this compound results in a variety of substrates that can serve important nutritional and biological purposes .
Pharmacokinetics
For instance, this compound uptake is suppressed in the presence of D-glucose, D-galactose, and D-fructose .
Result of Action
The metabolism of this compound leads to the production of various metabolites, including xylitol, a common food additive sweetener substitute . Additionally, this compound has been used as a diagnostic agent to observe malabsorption . The conversion of this compound into these metabolites serves important nutritional and biological purposes .
Action Environment
The action of this compound is influenced by environmental factors. For example, the consumption of this compound increases two-fold under light but decreases to the same level with the addition of 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU), indicating that extra chemical energy from the light-dependent reaction contributes to the catabolism of this compound .
Biochemical Analysis
Biochemical Properties
DL-Xylose participates in several biochemical reactions. It is primarily metabolized through the pentose phosphate pathway, where it is converted to xylulose-5-phosphate by the enzyme xylose isomerase. Xylulose-5-phosphate then enters the pentose phosphate pathway, contributing to the production of NADPH and ribose-5-phosphate . This compound interacts with various enzymes, including xylose isomerase, xylulokinase, and transketolase, which facilitate its conversion and integration into metabolic pathways .
Cellular Effects
This compound influences various cellular processes. In microbial cells, it serves as a carbon source, supporting growth and energy production. This compound affects cell signaling pathways by modulating the levels of metabolites and cofactors involved in these pathways. It also impacts gene expression by regulating the transcription of genes associated with its metabolism . Additionally, this compound plays a role in cellular metabolism by contributing to the production of essential biomolecules such as nucleotides and amino acids .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to xylulose-5-phosphate by xylose isomerase. This conversion is a key step in the pentose phosphate pathway, where xylulose-5-phosphate is further metabolized to produce NADPH and ribose-5-phosphate . This compound also interacts with other enzymes, such as xylulokinase, which phosphorylates xylulose to xylulose-5-phosphate, and transketolase, which transfers two-carbon units in the pentose phosphate pathway . These interactions facilitate the integration of this compound into cellular metabolism and its utilization as a carbon source.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by factors such as temperature, pH, and the presence of other compounds. Long-term studies have shown that this compound can have sustained effects on cellular function, including the continuous production of NADPH and ribose-5-phosphate . The degradation of this compound over time can lead to a decrease in its availability and impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can support normal cellular function and metabolism. At high doses, it can lead to toxic effects, including the accumulation of metabolic intermediates and disruption of cellular processes . Threshold effects have been observed, where a certain dosage of this compound is required to elicit a significant response in cellular metabolism and gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the pentose phosphate pathway and the glycolytic pathway. In the pentose phosphate pathway, this compound is converted to xylulose-5-phosphate by xylose isomerase and further metabolized to produce NADPH and ribose-5-phosphate . This compound also interacts with enzymes such as xylulokinase and transketolase, which facilitate its integration into these pathways . These interactions contribute to the regulation of metabolic flux and the production of essential biomolecules.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In microbial cells, transporters such as xylose permease facilitate the uptake of this compound from the extracellular environment . Once inside the cell, this compound is distributed to various cellular compartments, where it interacts with enzymes and other biomolecules involved in its metabolism . The localization and accumulation of this compound can affect its activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound is primarily localized in the cytoplasm, where it interacts with enzymes involved in its metabolism . It can also be transported to other cellular compartments, such as the mitochondria and the nucleus, where it may have additional effects on cellular function . The localization of this compound can impact its activity and function, as well as its interactions with other biomolecules.
Properties
IUPAC Name |
(3R,4S,5R)-oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-IOVATXLUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Solid | |
| Record name | Xylose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18712 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | D-Xylose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
555.0 mg/mL | |
| Record name | D-Xylose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10257-31-5, 50855-32-8, 58-86-6 | |
| Record name | Xylopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10257-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xyloside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050855328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Xylose | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Xylose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.364 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-Xylose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
90.5 °C | |
| Record name | D-Xylose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of DL-xylose?
A1: this compound is a five-carbon sugar molecule with an aldehyde functional group.
- Spectroscopic Data: While the provided research excerpts don't delve into detailed spectroscopic data, techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly employed for structural elucidation of sugar molecules like this compound. [, ]
Q2: How is this compound synthesized?
A2: this compound can be synthesized through several methods. One approach involves the cis-hydroxylation of dl-trans-1, 1-diethoxy-5-tetrahydropyran-2-yloxypent-3-en-2-ol. [] Another study describes a synthesis route starting from 1-Methoxy-buten-(1)-in-(3). [, ] Additionally, this compound can be obtained through the acetolysis of xylan, a plant polysaccharide. []
Q3: Does this compound exhibit different crystallization behavior compared to its enantiomers?
A3: Yes, research indicates that d- and l-xylose molecules crystallize separately as a conglomerate, while this compound forms a stable racemic compound. This implies that a mixture of this compound will preferentially crystallize as the racemic compound rather than a mixture of the individual enantiomers. []
Q4: Can this compound be used as a starting material for the synthesis of other compounds?
A4: Absolutely. Researchers have successfully utilized this compound as a precursor for synthesizing various compounds. For instance, it has been employed in the synthesis of 2-Deoxy-DL-ribose and 2-Deoxy-DL-xylose. [] Another study used a protected form of aldehydo-D-xylose to synthesize D-xylofuranosyl-pyridine C-nucleosides. []
Q5: What are the applications of this compound in biological research?
A5: this compound plays a role in understanding carbohydrate-protein interactions. For example, one study identified a mucin-specific lectin from the mushroom Boletus edulis that exhibited potent inhibition by porcine mucin but not by this compound. [] This suggests a specific binding preference of the lectin towards mucin over this compound.
Q6: Are there any known alternatives or substitutes for this compound in specific applications?
A7: The need for alternatives to this compound would depend on its intended application. For instance, in the study examining the mucin-specific lectin, other sugars like D-glucose, D-mannose, and L-arabinose did not exhibit the same inhibitory effects, highlighting the specificity of the interaction between the lectin and mucin. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

